2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
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Overview
Description
2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound that features a quinoline core, a thiophene sulfonyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate to introduce the ethoxy group, followed by amide formation through reaction with acetamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA or interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide share structural similarities.
Quinoline derivatives: Compounds such as 2-ethoxyquinoline and 7-chloroquinoline have similar core structures.
Uniqueness
2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is unique due to the combination of its ethoxy group, thiophene sulfonyl group, and tetrahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydroquinoline core with a thiophene sulfonyl group. This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Studies indicate that such compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This has been observed in various cancer cell lines including HeLa and A549 cells .
- Case Study : A derivative of this compound showed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vitro Studies : In macrophage cell lines (RAW264.7), the compound significantly reduced pro-inflammatory cytokines and reactive oxygen species (ROS) levels. This suggests a potential role in managing inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties:
- Activity Spectrum : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro. For example, it showed an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus .
Data Summary
Biological Activity | IC50/MIC Values | Cell Lines/Organisms | References |
---|---|---|---|
Anticancer | 10 µM | MCF-7 | |
Anti-inflammatory | N/A | RAW264.7 | |
Antimicrobial | 25 µg/mL | Staphylococcus aureus |
Research Findings
Recent studies have focused on the optimization of similar compounds to enhance their biological activity:
- Structural Modifications : Modifications to the thiophene and tetrahydroquinoline moieties have been explored to improve potency and selectivity against cancer cell lines .
- Synergistic Effects : Combining this compound with other therapeutic agents has shown enhanced efficacy in preclinical models, suggesting potential for combination therapies in cancer treatment .
Properties
IUPAC Name |
2-ethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-23-12-16(20)18-14-8-7-13-5-3-9-19(15(13)11-14)25(21,22)17-6-4-10-24-17/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYNVQWLXYUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.